
TIM-098a: A Technical Guide to its Kinase
Selectivity Profile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: TIM-098a

Cat. No.: B12382744

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TIM-098a is a novel small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a key

regulator of clathrin-mediated endocytosis. This technical guide provides a comprehensive

overview of the selectivity profile of TIM-098a against a panel of kinases, details the

experimental methodologies used for its characterization, and visualizes its relevant signaling

pathways and experimental workflows. All data presented is based on the findings from the

study by Yoshida A, et al. (2024), unless otherwise cited.

Data Presentation: Kinase Selectivity of TIM-098a
The inhibitory activity of TIM-098a was assessed against its primary target, AAK1, and other

members of the Numb-associated kinase (NAK) family, as well as CaMKK isoforms. The half-

maximal inhibitory concentration (IC50) values are summarized in the table below.
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Kinase Target IC50 (µM)

AAK1 0.24

GAK > 10

BIKE > 10

STK16 > 10

CaMKK isoforms No inhibitory activity

Table 1: In vitro kinase inhibition profile of TIM-098a. Data sourced from Yoshida A, et al.

(2024).

Experimental Protocols
In Vitro Kinase Inhibition Assay
The following protocol was employed to determine the IC50 values of TIM-098a against AAK1

and other kinases.

1. Reagents:

Recombinant human kinases (AAK1, GAK, BIKE, STK16)

GST-fused AP2µ2 fragment (amino acids 145-162) as substrate

TIM-098a (various concentrations)

ATP (Adenosine triphosphate)

Kinase assay buffer

Anti-phospho-Thr156 antibody for detection

Secondary antibody conjugated to a detectable label (e.g., HRP)

Detection reagent (e.g., chemiluminescent substrate)
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2. Procedure:

Kinase reactions were prepared in a microplate format.

Each reaction well contained the respective recombinant kinase, the GST-AP2µ2 substrate,

and the kinase assay buffer.

TIM-098a was added to the wells at a range of final concentrations. Control wells with no

inhibitor were included.

The kinase reaction was initiated by the addition of a final concentration of ATP.

The reaction mixture was incubated at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 20 minutes) to allow for substrate phosphorylation.

The reaction was terminated, and the level of substrate phosphorylation was quantified. This

was achieved by using an ELISA-like setup where the phosphorylated substrate was

detected using a specific anti-phospho-Thr156 antibody.

The amount of bound primary antibody was determined using a labeled secondary antibody

and a suitable detection reagent.

The resulting signal was measured using a plate reader.

IC50 values were calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Kinobeads-Based Screening for Target Identification
The initial identification of TIM-098a as an AAK1 inhibitor was facilitated by a chemical

proteomics approach using Kinobeads.

1. Principle: Kinobeads are sepharose beads to which a mixture of non-selective kinase

inhibitors are immobilized. These beads are used to capture a broad range of kinases from a

cell lysate. In a competitive binding experiment, a free compound of interest (in this case, a

derivative of TIM-063) is added to the lysate. If the free compound binds to a specific kinase, it
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will compete with the immobilized inhibitors on the Kinobeads, leading to a reduced amount of

that kinase being pulled down.

2. Procedure:

A cell lysate is prepared to solubilize cellular proteins, including kinases.

The lysate is incubated with the compound of interest at various concentrations.

The Kinobeads are then added to the lysate and incubated to allow for the binding of kinases

that are not inhibited by the free compound.

The beads are washed to remove non-specifically bound proteins.

The bound kinases are eluted from the beads.

The eluted proteins are identified and quantified using mass spectrometry-based proteomics.

By comparing the amount of each kinase pulled down in the presence and absence of the

test compound, potential targets of the compound can be identified.

Mandatory Visualizations
Signaling Pathway of AAK1 in Clathrin-Mediated
Endocytosis
Caption: AAK1's role in clathrin-mediated endocytosis.

Experimental Workflow for In Vitro Kinase Inhibition
Assay
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Caption: Workflow for determining kinase IC50 values.
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Logical Relationship in Kinobeads Screening
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Caption: Competitive binding in Kinobeads screening.

To cite this document: BenchChem. [TIM-098a: A Technical Guide to its Kinase Selectivity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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